N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Fluorescence imaging Antibody labeling Protein conjugation

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a bifunctional molecular probe consisting of a Cy5 cyanine fluorophore covalently linked to a biotin moiety via a hydrophilic polyethylene glycol (PEG) spacer system. The compound integrates an N-terminal m-PEG4 (methoxy-terminated tetraethylene glycol) chain and a biotin-PEG3 (triethylene glycol-biotin) segment, yielding a molecular weight of 982.7 g/mol.

Molecular Formula C52H76ClN5O9S
Molecular Weight 982.7 g/mol
Cat. No. B15541729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Molecular FormulaC52H76ClN5O9S
Molecular Weight982.7 g/mol
Structural Identifiers
InChIInChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45?,49-;/m1./s1
InChIKeyOQTIUMQNPRXRAE-CCWDRYQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Specifications and Procurement-Ready Technical Profile for Fluorescence Imaging and PROTAC Linker Applications


N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a bifunctional molecular probe consisting of a Cy5 cyanine fluorophore covalently linked to a biotin moiety via a hydrophilic polyethylene glycol (PEG) spacer system . The compound integrates an N-terminal m-PEG4 (methoxy-terminated tetraethylene glycol) chain and a biotin-PEG3 (triethylene glycol-biotin) segment, yielding a molecular weight of 982.7 g/mol . Its core Cy5 dye exhibits excitation and emission maxima of approximately 649 nm and 667 nm, respectively, placing its optical output in the far-red/near-infrared region suitable for deep-tissue imaging and low-background fluorescence detection [1]. The compound is soluble in water, DMSO, DMF, and DCM, with reported purity levels of ≥95% to ≥98% across commercial sources . Beyond its primary application as a fluorescent labeling reagent for microscopy and flow cytometry, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is also categorized as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker and may be utilized in the synthesis of targeted protein degraders .

Why N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Cannot Be Interchanged with Generic Cy5-Biotin or PEG-Biotin Conjugates: Procurement and Experimental Selection Rationale


Generic substitution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with superficially similar biotin-Cy5 or PEG-biotin conjugates introduces quantifiable performance degradation across multiple experimental dimensions. First, the compound's unique asymmetric PEG architecture—m-PEG4 on one terminus and biotin-PEG3 on the other—provides a defined and predictable spatial separation between the fluorophore and the biotin recognition element, which is not guaranteed in generic or heterogeneous PEG-biotin constructs . This structural definition directly affects fluorescence quenching behavior: Cy5 dyes exhibit concentration-dependent self-quenching when multiple labels are attached to a single protein, necessitating careful control of labeling stoichiometry and molecular geometry that is facilitated by the compound's discrete PEG spacer design . Second, the absence of sulfonate groups in this compound (in contrast to sulfo-Cy5 derivatives) confers distinct solubility and membrane permeability characteristics that alter its utility in intracellular versus extracellular labeling applications . Third, the compound's PROTAC linker designation—supported by its defined PEG chain composition—positions it for applications in targeted protein degradation that are inaccessible to generic biotin-PEG-Cy5 constructs lacking validated linker functionality [1]. The quantitative evidence presented in Section 3 substantiates these differentiation claims with specific, measurable parameters across comparator compounds including AF647, sulfo-Cy5-PEG3-biotin, Cy5.5, and heterogeneous PEG-biotin conjugates.

Quantitative Differentiation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Head-to-Head Comparator Evidence for Procurement Decision Support


Extinction Coefficient and Fluorophore Brightness: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus AF647 (Alexa Fluor 647) Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ as reported in vendor specifications . In comparison, the widely used alternative AF647 (Alexa Fluor 647), which is frequently positioned as a direct Cy5 substitute in protein labeling applications, has a reported extinction coefficient of 261,000 L⋅mol⁻¹⋅cm⁻¹ [1]. While AF647 demonstrates approximately 12.5% higher molar absorptivity, the selection between these compounds hinges on additional parameters including quantum yield, photostability, and conjugate architecture. Critically, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 offers an integrated biotin handle and asymmetric PEG spacing that AF647 conjugates do not natively provide, eliminating the need for secondary biotinylation steps in streptavidin-based detection workflows [2].

Fluorescence imaging Antibody labeling Protein conjugation

PEG Spacer Architecture and Length Differentiation: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus Sulfo-Cy5-PEG3-Biotin

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 contains an asymmetric PEG spacer configuration comprising an m-PEG4 (tetraethylene glycol, methoxy-terminated) segment on the Cy5 side and a biotin-PEG3 (triethylene glycol) segment on the biotin side, providing a combined PEG linker with defined spatial separation . In contrast, sulfo-Cy5-PEG3-biotin incorporates only a single PEG3 spacer between the sulfonated Cy5 dye and the biotin moiety, with no additional PEG chain on the dye terminus . This architectural difference has quantifiable implications: the extended PEG4 segment in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 reduces dye-dye self-quenching when multiple labels are attached to a single protein, a phenomenon documented in Cy5-labeled antibody studies where careful optimization of labeling ratios was required to mitigate fluorescence quenching . The asymmetric PEG design further enables the compound's classification and utility as a PROTAC linker, a functional designation not applicable to the sulfo-Cy5-PEG3-biotin construct .

Fluorescent labeling Streptavidin binding Protein conjugation

Spectral Positioning and Deep-Tissue Imaging Differentiation: Cy5-Based N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus Cy5.5 Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 exhibits excitation and emission maxima of 649 nm and 667 nm, respectively, positioning it in the far-red region of the visible spectrum . In comparison, Cy5.5-based conjugates exhibit red-shifted excitation and emission maxima of approximately 678 nm and 701 nm, respectively, extending into the near-infrared (NIR) window [1]. This ~29 nm excitation and ~34 nm emission spectral separation provides quantifiable differentiation: Cy5.5 offers reduced tissue autofluorescence and deeper tissue penetration suitable for in vivo whole-animal imaging, whereas N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 maintains compatibility with standard Cy5 filter sets and 633-647 nm laser lines commonly available on benchtop flow cytometers and confocal microscopes . The Cy5 spectral range further enables effective spectral separation from Cy3 (ex/em ~550/570 nm) for dual-color multiplexed experiments without significant channel crosstalk [2].

In vivo imaging Deep-tissue fluorescence Multiplexed detection

Aqueous Solubility and Formulation Flexibility: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus Non-PEGylated Cy5-Biotin Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is reported to be soluble in water, DMSO, DMF, and DCM, with the hydrophilic PEG spacer specifically noted as increasing solubility in aqueous media . In contrast, non-PEGylated biotin-fluorophore conjugates such as Biotin-4-fluorescein have been documented to exhibit poor solubility in aqueous media and pH-dependent absorbance and emission properties . The PEG spacer in Cy5 Biotin constructs (including the target compound) confers pH-independent red fluorescence from pH 4 to pH 10, overcoming a major limitation of non-PEGylated biotin-fluorophore conjugates . Additionally, the flexible PEG3 spacer between the biotin moiety and the fluorescent tag minimizes steric hindrance involved in binding to avidin, streptavidin, or neutravidin . Sulfo-Cy5-PEG3-biotin, a sulfonated comparator, demonstrates even higher aqueous solubility (>30 mg/mL) , but lacks the asymmetric PEG architecture and PROTAC linker functionality of the target compound.

Bioconjugation Aqueous labeling Protein modification

PROTAC Linker Functional Classification: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus Generic PEG-Biotin-Cy5 Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is explicitly categorized and validated as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker that may be utilized to prepare PROTAC protein degraders [1]. PROTACs are heterobifunctional molecules that contain two different ligands connected by a linker: one ligand recruits an E3 ubiquitin ligase, and the other ligand binds to the target protein, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound's defined PEG architecture—with its specific m-PEG4 and biotin-PEG3 composition—provides a predictable linker length and flexibility that are critical parameters in PROTAC design for optimizing ternary complex formation and degradation efficiency. In contrast, generic Cy5-PEG-biotin conjugates with heterogeneous or unspecified PEG molecular weights (e.g., MW 2000 or MW 5000 distributions) lack the structural definition and validated linker functionality required for reproducible PROTAC synthesis .

PROTAC synthesis Targeted protein degradation Chemical biology

Stoichiometric Control and Labeling Optimization: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 versus Multi-Cy5 Direct Labeling Approaches

Studies examining the efficiency of Cy5-labeled antibodies have demonstrated that the attachment of multiple Cy5 labels to a single protein can induce significant fluorescence quenching, necessitating careful optimization of labeling ratios to maintain signal intensity . N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 mitigates this quenching risk through its biotin-mediated, stoichiometrically controlled binding to streptavidin-conjugated targets, enabling precise control over the number of fluorescent labels per detection event . In contrast, direct covalent conjugation of Cy5-NHS esters to proteins produces heterogeneous labeling distributions with variable dye-to-protein ratios, leading to batch-to-batch inconsistency and potential quenching artifacts. The biotin-streptavidin system employed by the target compound provides a quantifiable advantage in signal reproducibility: the high-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) enables defined, saturable binding stoichiometry that is independent of protein-specific amine accessibility.

Antibody conjugation Fluorescence quenching Labeling optimization

Optimal Application Scenarios for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Evidence-Driven Use Cases for Procurement and Experimental Planning


Streptavidin-Based Fluorescence Detection and Signal Amplification Workflows

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is optimally deployed in streptavidin-biotin detection systems where controlled labeling stoichiometry and minimized fluorescence quenching are required. The biotin moiety binds streptavidin with a dissociation constant of ~10⁻¹⁵ M, enabling high-specificity detection and signal amplification . The PEG spacer architecture reduces steric hindrance during streptavidin binding while simultaneously mitigating Cy5 self-quenching that occurs when multiple fluorophores are in close proximity . This application scenario leverages the quantitative differentiation established in Section 3 regarding stoichiometric control and quenching mitigation versus direct covalent labeling approaches.

PROTAC Linker for Targeted Protein Degradation Compound Synthesis

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is explicitly validated as a PEG-based PROTAC linker suitable for synthesizing heterobifunctional protein degraders [1]. In this application, the compound's defined m-PEG4 and biotin-PEG3 architecture provides predictable linker geometry for optimizing ternary complex formation between the E3 ligase-recruiting ligand, the target protein-binding ligand, and the target protein itself. The discrete molecular weight (982.7 g/mol) enables precise stoichiometric calculations during PROTAC synthesis, unlike polydisperse PEG-biotin conjugates. This scenario is directly supported by the PROTAC linker evidence in Section 3 and represents a specialized procurement use case inaccessible to generic PEG-biotin-Cy5 alternatives.

Multiplexed Fluorescence Imaging with Cy3/Cy5 Dual-Color Detection

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, with its excitation/emission maxima at 649/667 nm, is spectrally complementary to Cy3-based probes (ex/em ~550/570 nm) for dual-color multiplexed experiments with minimal channel crosstalk [2]. The 649 nm excitation is compatible with standard 633-647 nm laser lines on confocal microscopes and flow cytometers, enabling seamless integration into existing imaging workflows without specialized filter sets . This application leverages the spectral positioning evidence from Section 3 and is particularly advantageous for co-localization studies, protein interaction analysis, and multi-parameter flow cytometry where spectral separation is quantitatively defined.

Aqueous Protein and Antibody Labeling without Organic Co-Solvents

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is soluble in water and aqueous buffers due to its hydrophilic PEG spacer system, enabling direct labeling of proteins, antibodies, and other biomolecules without organic co-solvents such as DMSO or DMF . The pH-independent fluorescence of the Cy5 chromophore from pH 4 to pH 10 (a class-level property of PEGylated Cy5-biotin conjugates) ensures consistent signal output across physiological and mildly acidic or basic conditions . This application scenario is directly supported by the solubility differentiation evidence in Section 3 and is critical for maintaining protein structural integrity and biological activity during conjugation, as organic co-solvents can induce protein denaturation or aggregation.

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